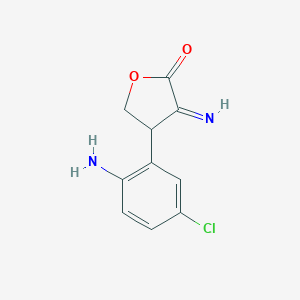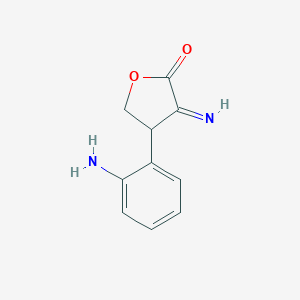![molecular formula C26H23N5OS2 B292441 1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole](/img/structure/B292441.png)
1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole has been studied for its potential applications in various fields of scientific research. This compound has been found to exhibit significant anticancer activity against various cancer cell lines. It has also been studied for its potential applications in the treatment of Alzheimer's disease, cardiovascular diseases, and inflammation.
Wirkmechanismus
The mechanism of action of 1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole involves the inhibition of various enzymes such as topoisomerase II and tubulin. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines. Additionally, it has been studied for its potential applications in the treatment of Alzheimer's disease and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole in lab experiments include its significant anticancer activity and potential applications in the treatment of Alzheimer's disease, cardiovascular diseases, and inflammation. However, this compound also has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole. One possible direction is to study the potential applications of this compound in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease and cardiovascular diseases. Finally, the development of more efficient synthesis methods for this compound may enhance its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further studies are needed to understand the full potential of this compound in various fields of scientific research.
Synthesemethoden
The synthesis of 1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole involves the reaction of 2-(2-thienyl)-4,5-diphenyl-1H-imidazole-1-acetonitrile with 4-methyl-5-mercapto-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in the presence of a solvent such as dimethylformamide or dimethyl sulfoxide at high temperature. The resulting product is purified using various techniques such as recrystallization or column chromatography.
Eigenschaften
Molekularformel |
C26H23N5OS2 |
|---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
1-[[5-[(4,5-diphenyl-2-thiophen-2-ylimidazol-1-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C26H23N5OS2/c1-18(32)17-34-26-29-28-22(30(26)2)16-31-24(20-12-7-4-8-13-20)23(19-10-5-3-6-11-19)27-25(31)21-14-9-15-33-21/h3-15H,16-17H2,1-2H3 |
InChI-Schlüssel |
RICDXZHGDLPYPY-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NN=C(N1C)CN2C(=C(N=C2C3=CC=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC(=O)CSC1=NN=C(N1C)CN2C(=C(N=C2C3=CC=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292359.png)
![2-[(5-methyl-2-furyl)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B292361.png)


![2,3,4-triphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292367.png)
![2-(4-methylphenyl)-3,4-diphenyl-6-[2-(1-pyrrolidinyl)ethyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292368.png)
![2-(2-fluorophenyl)-3,4-diphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292370.png)
![2-(4-chlorophenyl)-3,4-dimethyl-7-(4-methyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292371.png)
![2-(4-chlorophenyl)-7-(2,3-dihydro-1H-indol-1-yl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292372.png)
![7-chloro-2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292375.png)
![7-chloro-2-(4-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292377.png)
![7-chloro-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292378.png)
![7-chloro-2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292379.png)
![7-chloro-3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292381.png)